molecular formula C10H9N3O2S B1386568 Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate CAS No. 1086375-64-5

Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

Cat. No.: B1386568
CAS No.: 1086375-64-5
M. Wt: 235.26 g/mol
InChI Key: NPPJSYBNSCAWLV-UHFFFAOYSA-N
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Description

Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate ( 1086375-64-5) is a high-value heterocyclic building block with the molecular formula C 10 H 9 N 3 O 2 S and a molecular weight of 235.26 g/mol . This compound features a unique molecular architecture combining a thiazole core with a pyridinyl substituent, making it a privileged scaffold in medicinal chemistry and drug discovery. The primary research value of this compound lies in its application as a key intermediate for the synthesis of novel bioactive molecules. Thiazole derivatives are extensively investigated for their potential as anti-inflammatory agents , among other therapeutic activities. The presence of both hydrogen bond donor and acceptor sites within the molecule allows for targeted interactions with biological systems, which is crucial for developing new pharmaceutical candidates. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for generating compound libraries for high-throughput screening.

Properties

IUPAC Name

methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJSYBNSCAWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity:
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have indicated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties:
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines by targeting specific kinases involved in cell signaling pathways .

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes that play crucial roles in various diseases. For instance, it has shown promise as an inhibitor of protein kinases, which are often overactive in cancerous cells. The inhibition of these enzymes can disrupt critical signaling pathways that promote tumor growth and survival .

Organic Electronics

In materials science, this compound is being studied for its potential applications in organic semiconductors. The compound's electronic properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is particularly beneficial for these applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against several pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Anticancer Mechanism

In another research article from Cancer Research, the anticancer effects of the compound were investigated on human breast cancer cell lines. The study revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its mechanism involves inducing programmed cell death through specific molecular pathways .

Mechanism of Action

The mechanism by which Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The pyridin-3-yl group introduces a nitrogen atom capable of hydrogen bonding and π-π stacking, distinguishing it from halogenated (e.g., 2-chlorophenyl) or alkyl (e.g., propyl) analogs. Trifluoromethyl derivatives (e.g., ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) exhibit strong electron-withdrawing effects, enhancing stability and altering reactivity .

Synthetic Utility : Brominated derivatives (e.g., methyl 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylate) serve as intermediates for further functionalization via cross-coupling reactions .

Biological Activity

Methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by its thiazole and pyridine moieties. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Property Details
Molecular Formula C10H9N3O2S
Molecular Weight 225.26 g/mol
IUPAC Name This compound
InChI Key ZYJQFJQZJZKQOM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=N1)N)C2=NC=C(C=C2)N

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial enzyme activity, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of cancer cells in various assays.

Case Studies

  • Cell Line Studies : In a study involving human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, this compound demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. This involves the modulation of key signaling pathways associated with cell survival and proliferation, including the inhibition of kinases that promote tumor growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the thiazole and pyridine rings significantly affect its potency against different biological targets. For instance, the presence of electron-donating groups enhances its anticancer activity by improving binding affinity to target proteins involved in cancer progression .

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under acidic conditions. The resulting compound can be evaluated for various biological activities through high-throughput screening methods.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance efficacy and selectivity against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

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